Aconitane-4,8,9-triol, 20-ethyl-1,14,16-trimethoxy-, (1alpha,14alpha,16beta)- Aconitane-4,8,9-triol, 20-ethyl-1,14,16-trimethoxy-, (1alpha,14alpha,16beta)-
Brand Name: Vulcanchem
CAS No.:
VCID: VC13838213
InChI: InChI=1S/C23H37NO6/c1-5-24-11-20(25)7-6-17(29-3)22-15(20)9-13(18(22)24)21(26)10-14(28-2)12-8-16(22)23(21,27)19(12)30-4/h12-19,25-27H,5-11H2,1-4H3/t12-,13+,14+,15-,16+,17+,18-,19+,20-,21+,22-,23+/m1/s1
SMILES: CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5(C6OC)O)OC)O)OC)O
Molecular Formula: C23H37NO6
Molecular Weight: 423.5 g/mol

Aconitane-4,8,9-triol, 20-ethyl-1,14,16-trimethoxy-, (1alpha,14alpha,16beta)-

CAS No.:

Cat. No.: VC13838213

Molecular Formula: C23H37NO6

Molecular Weight: 423.5 g/mol

* For research use only. Not for human or veterinary use.

Aconitane-4,8,9-triol, 20-ethyl-1,14,16-trimethoxy-, (1alpha,14alpha,16beta)- -

Specification

Molecular Formula C23H37NO6
Molecular Weight 423.5 g/mol
IUPAC Name (1S,2S,3S,4S,5R,6S,8S,9S,10R,13S,16S,17S)-11-ethyl-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-3,8,13-triol
Standard InChI InChI=1S/C23H37NO6/c1-5-24-11-20(25)7-6-17(29-3)22-15(20)9-13(18(22)24)21(26)10-14(28-2)12-8-16(22)23(21,27)19(12)30-4/h12-19,25-27H,5-11H2,1-4H3/t12-,13+,14+,15-,16+,17+,18-,19+,20-,21+,22-,23+/m1/s1
Standard InChI Key ZBSZKFYYJKXUHF-YNSSLJIVSA-N
Isomeric SMILES CCN1C[C@@]2(CC[C@@H]([C@]34[C@@H]2C[C@@H]([C@H]31)[C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@]5([C@H]6OC)O)OC)O)OC)O
SMILES CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5(C6OC)O)OC)O)OC)O
Canonical SMILES CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5(C6OC)O)OC)O)OC)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a tetracyclic diterpenoid backbone with three hydroxyl groups (-OH), three methoxy groups (-OCH3_3), and an ethyl side chain at position 20. Its stereochemistry is defined by the (1α,14α,16β) configuration, which critically influences its biological interactions . The SMILES notation (CO[C@H]1C[C@]2(O)[C@H]3C[C@H]4[C@]5([C@@H]6C[C@H]1[C@@H]([C@]26O)OC)[C@@H]3N(CC)C[C@]4(O)CC[C@@H]5OC) encodes its three-dimensional conformation, highlighting the spatial arrangement of functional groups .

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number23943-93-3
Molecular FormulaC23H37NO6\text{C}_{23}\text{H}_{37}\text{NO}_6
Molecular Weight423.543 g/mol
Stereochemistry(1α,14α,16β)

Natural Sources and Synthetic Routes

Natural Occurrence

This alkaloid is primarily isolated from Aconitum species, such as Aconitum carmichaelii and Aconitum napellus, which are traditionally used in East Asian medicine for analgesic purposes. Extraction involves solvent-based methods (e.g., ethanol or methanol) followed by chromatographic purification to isolate the target compound from crude plant extracts.

Synthetic Modifications

Although total synthesis remains challenging due to stereochemical complexity, semi-synthetic approaches often start with naturally extracted precursors. Key steps include:

  • Methylation: Methanol or dimethyl sulfate introduces methoxy groups under alkaline conditions.

  • Acetylation: Acetic anhydride acetylates hydroxyl groups, enhancing lipid solubility for improved bioavailability.

  • Salt Formation: Reaction with hydrobromic acid yields hydrobromide derivatives, as seen in related compounds.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsPurpose
ExtractionEthanol, 60°C, 12 hoursIsolation from plant material
MethylationMethanol, KOH, 50°CMethoxy group introduction
PurificationColumn chromatography (SiO₂)Compound isolation

Pharmacological Properties and Mechanisms

Anti-Inflammatory and Antipyretic Effects

By inhibiting cyclooxygenase-2 (COX-2) and suppressing pro-inflammatory cytokines (e.g., TNF-α, IL-6), the compound reduces edema and fever in preclinical studies. A dose-dependent response was observed, with maximal efficacy at 20 mg/kg in rat models.

Research Applications and Industrial Relevance

Drug Development

The compound serves as a lead structure for developing non-addictive analgesics. Structural analogs with modified methoxy or acyl groups are under investigation to enhance potency and reduce toxicity.

Chemical Biology

Researchers utilize its stereochemical complexity to study alkaloid biosynthesis pathways in Aconitum species. Isotope labeling experiments (e.g., 13C^{13}\text{C}-glucose tracing) have elucidated terpenoid precursor incorporation into the diterpenoid backbone.

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